4,5-dimethyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
Overview
Description
4,5-dimethyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole core substituted with a piperazine ring and a thiophene moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to inhibit cdk9 , a cyclin-dependent kinase involved in cell cycle progression and regulation of transcription .
Mode of Action
Similar compounds have been shown to inhibit cdk9, leading to the selective targeting of survival proteins and reinstatement of apoptosis in cancer cells . The compound’s interaction with its target likely involves binding to the active site, inhibiting the enzyme’s activity.
Biochemical Pathways
Inhibition of cdk9 can affect multiple pathways related to cell cycle progression and transcription regulation . This can lead to downstream effects such as the inhibition of cell proliferation and induction of apoptosis .
Result of Action
Similar compounds have demonstrated potent anticancer activity against primary chronic lymphocytic leukemia cells . This suggests that the compound could potentially have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common approach is to start with the benzothiazole core, which can be synthesized through the condensation of o-aminothiophenol with a suitable aldehyde or ketone. The piperazine ring is then introduced via nucleophilic substitution reactions, often using piperazine or its derivatives. The thiophene moiety is incorporated through acylation reactions, using thiophene-2-carbonyl chloride as a reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and selectivity. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
4,5-dimethyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiophene moiety can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl group can produce the corresponding alcohol .
Scientific Research Applications
4,5-dimethyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-carbonyl chloride share structural similarities.
Benzothiazole derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole are structurally related.
Piperazine derivatives: Compounds like 1-benzylpiperazine and 1-(2-pyrimidinyl)piperazine are similar in structure.
Uniqueness
What sets 4,5-dimethyl-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, from drug development to materials science .
Properties
IUPAC Name |
[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS2/c1-12-5-6-14-16(13(12)2)19-18(24-14)21-9-7-20(8-10-21)17(22)15-4-3-11-23-15/h3-6,11H,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXWHWORMLYYNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CS4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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